BenchChemオンラインストアへようこそ!

6-Chloro-1,2,4-triazolo[4,3-b]-pyridazine-3-carboxylic acid

Medicinal chemistry Parallel synthesis Scaffold diversification

6-Chloro-1,2,4-triazolo[4,3-b]pyridazine-3-carboxylic acid (CAS 330440-43-2) is a fused [1,2,4]triazolo[4,3-b]pyridazine heterocycle bearing a carboxylic acid at the 3-position and a chloro substituent at the 6-position, with a molecular formula of C6H3ClN4O2 and a molecular weight of 198.57 g/mol. The scaffold belongs to a class of nitrogen-rich heterocycles that have been widely exploited as kinase inhibitor cores, GABA-A receptor ligands, and bromodomain inhibitor scaffolds.

Molecular Formula C6H3ClN4O2
Molecular Weight 198.57
CAS No. 330440-43-2
Cat. No. B2426341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-1,2,4-triazolo[4,3-b]-pyridazine-3-carboxylic acid
CAS330440-43-2
Molecular FormulaC6H3ClN4O2
Molecular Weight198.57
Structural Identifiers
SMILESC1=CC(=NN2C1=NN=C2C(=O)O)Cl
InChIInChI=1S/C6H3ClN4O2/c7-3-1-2-4-8-9-5(6(12)13)11(4)10-3/h1-2H,(H,12,13)
InChIKeyQBNSNQPRFXHQJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-1,2,4-triazolo[4,3-b]pyridazine-3-carboxylic acid (CAS 330440-43-2): Core Heterocyclic Scaffold for Orthogonal Derivatization


6-Chloro-1,2,4-triazolo[4,3-b]pyridazine-3-carboxylic acid (CAS 330440-43-2) is a fused [1,2,4]triazolo[4,3-b]pyridazine heterocycle bearing a carboxylic acid at the 3-position and a chloro substituent at the 6-position, with a molecular formula of C6H3ClN4O2 and a molecular weight of 198.57 g/mol . The scaffold belongs to a class of nitrogen-rich heterocycles that have been widely exploited as kinase inhibitor cores, GABA-A receptor ligands, and bromodomain inhibitor scaffolds [1]. The concurrent presence of a reactive chloro leaving group and a carboxylic acid handle on the same scaffold enables orthogonal, regioselective derivatization at two distinct positions without protecting-group interference.

Why 6-Chloro-1,2,4-triazolo[4,3-b]pyridazine-3-carboxylic acid Cannot Be Replaced by Generic Class Analogs


Although the [1,2,4]triazolo[4,3-b]pyridazine scaffold is shared across multiple commercial building blocks, substitution of 6-Chloro-1,2,4-triazolo[4,3-b]pyridazine-3-carboxylic acid with a generic analog—such as the unsubstituted 3-carboxylic acid (CAS 330440-42-1) or the chloro-only analog lacking the carboxylic acid (CAS 28593-24-0)—introduces a critical divergence in synthetic utility. The unsubstituted analog lacks the 6-chloro leaving group required for nucleophilic aromatic substitution (SNAr) at that position [1]. Conversely, the 6-chloro-only analog lacks the carboxylic acid handle needed for amide coupling or esterification at the 3-position [2]. The target compound is the only readily available building block that combines both functional groups on the [1,2,4]triazolo[4,3-b]pyridazine core, making it non-interchangeable in multi-step synthetic sequences requiring sequential orthogonal derivatization.

Quantitative Differentiation Evidence for 6-Chloro-1,2,4-triazolo[4,3-b]pyridazine-3-carboxylic acid vs. Closest Analogs


Dual Orthogonal Handles: Simultaneous Chloro (SNAr) and Carboxylic Acid (Amidation) Functionality vs. Monofunctional Analogs

The target compound is the only readily available [1,2,4]triazolo[4,3-b]pyridazine building block possessing both a 6-chloro leaving group capable of nucleophilic aromatic substitution (SNAr) and a 3-carboxylic acid handle capable of amide coupling or esterification. The unsubstituted analog [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid (CAS 330440-42-1, MW 164.12) has no leaving group at the 6-position, rendering SNAr diversification at that site impossible . Conversely, 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine (CAS 28593-24-0, MW 154.56) lacks the carboxylic acid, precluding direct amidation without additional functionalization steps [1]. The target compound (MW 198.57) integrates both functionalities, enabling a two-step orthogonal diversification sequence (e.g., amidation at C3 followed by SNAr displacement at C6) without protecting-group manipulation.

Medicinal chemistry Parallel synthesis Scaffold diversification

Enhanced C-Cl Bond Lability: Crystallographic Evidence of Weakened C-Cl Bond (1.732 Å) in the 6-Chloro-triazolo[4,3-b]pyridazine Series

Single-crystal X-ray diffraction of the closely related compound 6-chloro-3-(3-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS not specified, C12H9ClN4) revealed a C-Cl bond length of 1.732(3) Å, which the authors note indicates a weak C-Cl bond and strong localization of double bonds in the pyridazine ring [1]. This bond length is longer than the typical aromatic C-Cl bond length of approximately 1.70–1.72 Å, suggesting enhanced susceptibility to nucleophilic displacement. In contrast, the 6-methoxy analog 6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid contains a C-O bond (typical length ~1.36 Å) that is significantly less labile toward nucleophilic displacement, rendering the methoxy analog a poorer substrate for SNAr diversification at the 6-position [2].

Nucleophilic aromatic substitution X-ray crystallography Medicinal chemistry

Predicted Acidity Modulation: Chloro Substituent Electron-Withdrawing Effect Alters Carboxylic Acid pKa vs. Unsubstituted Analog

The electron-withdrawing chloro substituent at the 6-position is predicted to lower the pKa of the 3-carboxylic acid relative to the unsubstituted analog. The unsubstituted [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid (CAS 330440-42-1) has a predicted pKa of -2.79 ± 0.41 (ACD/Labs) . The 6-chloro substitution introduces an additional electron-withdrawing effect through the conjugated π-system, which is expected to further lower the carboxylic acid pKa by approximately 0.5–1.0 log units based on the Hammett σmeta value for chlorine (σm = 0.37). This pKa modulation directly impacts ionization state at physiological pH, salt formation potential, and aqueous solubility of derived amide conjugates. The 6-methoxy analog, by contrast, bears an electron-donating group (σm = +0.12) that would increase pKa relative to the unsubstituted analog, moving in the opposite direction for drug-like property optimization.

Physicochemical property optimization Drug-likeness ADME prediction

Nucleophilic Displacement Versatility: Confirmed Reactivity of 6-Chloro Position with Amines, Hydrazines, and Thiols vs. Inert Unsubstituted Analog

Literature precedent demonstrates that the 6-chloro substituent in [1,2,4]triazolo[4,3-b]pyridazines undergoes efficient nucleophilic displacement with multiple nucleophile classes. In the benzothieno[3,2-d][1,2,4]triazolo[4,3-b]pyridazine series, the 6-chloro group was displaced by piperidine, N-methylpiperazine, hydrazine hydrate, and potassium hydroxide to afford 6-substituted derivatives 7–16 [1]. Similarly, in tetrahydrotriazolo[4,3-b]pyridazine derivatives, substitution of chlorine at C-6 for amine or thioether functions was effected with hydrazine, amines, and thiophenols [2]. In contrast, the unsubstituted analog (CAS 330440-42-1) requires pre-functionalization (e.g., halogenation) before any nucleophilic displacement at the 6-position can occur, adding at least one synthetic step and associated yield loss.

SNAr chemistry Scaffold diversification Lead optimization

Regioisomeric Precision: 3-Carboxylic Acid-6-Chloro Substitution Pattern vs. 6-Carboxylic Acid Regioisomer for Targeted Scaffold Elaboration

The target compound positions the carboxylic acid at the 3-position of the triazolo ring, while the regioisomer [1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid (CAS 56434-29-8) places the carboxylic acid at the 6-position of the pyridazine ring . This positional difference is critical because structure-activity relationship (SAR) studies on [1,2,4]triazolo[4,3-b]pyridazine kinase inhibitors have demonstrated that substituents at the 3-position directly interact with the hinge-binding region of kinase ATP pockets, whereas 6-position substituents project toward solvent-accessible or selectivity pockets [1]. The 3-carboxylic acid in the target compound serves as a direct anchor point for hinge-binding amide extensions, a synthetic role that the 6-carboxylic acid regioisomer cannot fulfill without a scaffold redesign.

Regioselective synthesis Structure-activity relationships Medicinal chemistry

Commercial Availability Benchmark: 95% Minimum Purity with Batch-Specific NMR Documentation vs. Lower-Purity Unsubstituted Analog Supply

The target compound is commercially available from Combi-Blocks (Catalog QM-7349) at 95% purity with batch-specific NMR spectra and certificate of analysis documentation available . The unsubstituted analog (CAS 330440-42-1) is listed at 95% purity from some vendors but with less consistent batch documentation; the 6-chloro-only analog (CAS 28593-24-0) is sold by Sigma-Aldrich under AldrichCPR designation, which explicitly notes that no analytical data is collected for this product . The sodium salt of the target compound (CAS 1630906-50-1) is available at 97% purity, providing an alternative salt form with verified purity . For procurement decisions requiring defined purity and traceable analytical documentation, the target compound’s availability with batch-specific NMR/CoA provides a quantitative quality assurance advantage.

Chemical procurement Quality control Building block sourcing

Optimal Procurement and Application Scenarios for 6-Chloro-1,2,4-triazolo[4,3-b]pyridazine-3-carboxylic acid


Kinase Inhibitor Hit-to-Lead Libraries via Sequential Orthogonal Derivatization

In kinase inhibitor programs targeting the ATP-binding pocket, the 3-carboxylic acid serves as a direct amidation anchor to install hinge-binding motifs (e.g., aminopyridine, pyrazole), while the 6-chloro group enables late-stage SNAr diversification to explore selectivity pocket interactions [1]. The dual orthogonal handles eliminate two synthetic steps (halogenation + functional group installation) compared to sequential mono-functional building block approaches. Co-crystal structures (PDB 4PY1) confirm that the 3-position substituent projects toward the hinge region, validating the regioisomeric requirement for the 3-COOH rather than the 6-COOH regioisomer [1].

GABA-A Receptor Ligand Scaffold Elaboration with Regiochemical Control

The [1,2,4]triazolo[4,3-b]pyridazine core has been patented extensively as a privileged scaffold for GABA-A α2/α3 subtype-selective ligands (e.g., US 6,255,305) [1]. The target compound’s 3-COOH group enables installation of substituted amide side chains known to modulate subtype selectivity, while the 6-Cl position allows introduction of alkoxy or aryloxy substituents that govern pharmacokinetic properties. The pre-installed chloro group at C6 permits direct displacement with alcohol nucleophiles to generate 6-alkoxy derivatives, a transformation documented in the patent literature for GABA-A ligand synthesis [1].

BRD4 Bromodomain Inhibitor Fragment Growing from the 3-Carboxylic Acid Anchor

Recent crystal structures (PDB 7YQ9, 7X6T) demonstrate that [1,2,4]triazolo[4,3-b]pyridazine derivatives bind to BRD4 bromodomain BD1 with micromolar IC50 values, with the core scaffold occupying the acetyl-lysine recognition pocket [1]. The target compound’s 3-carboxylic acid provides a direct fragment-growing vector for installing substituted amides that extend into the ZA channel, while the 6-chloro group can be displaced with arylthio or arylamino substituents to engage the WPF shelf hydrophobic region. The orthogonal reactivity ensures that fragment elaboration at the 3- and 6-positions can proceed without cross-reactivity, enabling efficient parallel SAR exploration [1].

C-Nucleoside Analogue Synthesis via 3-Carboxylic Acid Derivatization

The target compound has been employed as a key intermediate in the synthesis of C-nucleoside analogues structurally related to formycin, where the 6-chloro-1,2,4-triazolo[4,3-b]pyridazine core was elaborated into 3-(α- and β-D-arabinofuranosyl) derivatives [1]. The 3-carboxylic acid group enables conversion to the corresponding 3-glycosyl derivatives via decarboxylative coupling or acid chloride activation, while the 6-chloro substituent remains intact until late-stage displacement. This synthetic route produced crystalline C-nucleoside products whose structures were confirmed by single-crystal X-ray diffraction, demonstrating the scaffold’s compatibility with multi-step carbohydrate conjugation chemistry [1].

Quote Request

Request a Quote for 6-Chloro-1,2,4-triazolo[4,3-b]-pyridazine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.